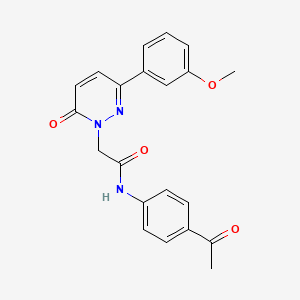

N-(4-acetylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(4-acetylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a 6-oxopyridazin-1(6H)-yl core, an acetamide linker, and two aromatic substituents: a 3-methoxyphenyl group at position 3 of the pyridazinone ring and a 4-acetylphenyl group attached to the acetamide nitrogen.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-14(25)15-6-8-17(9-7-15)22-20(26)13-24-21(27)11-10-19(23-24)16-4-3-5-18(12-16)28-2/h3-12H,13H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHAWWGZEFMZEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a diketone.

Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Methanol and a base like sodium hydroxide for methoxylation.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic uses, particularly in the treatment of diseases involving oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting enzymes: Such as those involved in oxidative stress pathways.

Modulating receptors: Interacting with cellular receptors to alter signaling pathways.

Inducing apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The pyridazinone-acetamide scaffold is common in medicinal chemistry. Key analogues and their distinguishing features include:

†Calculated based on molecular formula C₂₂H₂₃N₃O₄.

‡Biological activity inferred from structural analogues (e.g., anti-inflammatory in ).

Key Observations:

- Substituent Position: The target compound’s 3-methoxyphenyl group on the pyridazinone contrasts with 5-substituted analogues (e.g., 5-(3-methoxybenzyl) in ), which may alter steric interactions in biological targets.

- Acetamide Modifications: The 4-acetylphenyl group is distinct from halogenated (bromo, iodo) or alkylated (methylthio) aryl groups in analogues.

- Molecular Weight : The target compound (MW ~409.4) is lighter than iodinated or naphthyl-containing derivatives (e.g., ~521.3 g/mol in ), suggesting improved solubility or bioavailability.

Example Syntheses:

- : A related compound, N-(3-(azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide, was synthesized via activation of 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetic acid with thionyl chloride, followed by coupling with an aniline derivative (79% yield) .

- : N-(4-acetylphenyl)-2-chloroacetamide was used as a precursor for alkylation reactions with heterocyclic amines, achieving yields up to 86% .

Physicochemical and Spectroscopic Properties

- IR Spectroscopy: Pyridazinone-acetamides exhibit characteristic C=O stretches at 1650–1680 cm⁻¹ (pyridazinone ketone) and 1660–1700 cm⁻¹ (acetamide carbonyl) . The target compound’s acetyl group may introduce an additional C=O stretch near 1700 cm⁻¹.

- 1H NMR : Aromatic protons from the 3-methoxyphenyl (δ 6.7–7.3 ppm) and 4-acetylphenyl (δ 7.6–8.1 ppm) groups would dominate the spectrum, with acetamide NH signals around δ 10.0 ppm .

Biological Activity

N-(4-acetylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound belonging to the pyridazinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, structural characteristics, and biological activity, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of N-(4-acetylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves several key steps:

- Formation of the Pyridazinone Core : This is achieved through the cyclization of hydrazine derivatives with diketones under reflux conditions.

- Substitution Reactions : Aromatic substitution enhances biological activity by modifying electronic properties.

- Acetylation : The final step often involves acetylation of the amine group using acetic anhydride in the presence of a base like pyridine.

The molecular formula is , with a molecular weight of 377.4 g/mol. The compound features a pyridazinone core structure, which is crucial for its biological activity due to its ability to interact with various biological targets.

Biological Activity

N-(4-acetylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. In vitro tests showed significant cytotoxic effects against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogenic bacteria, suggesting potential applications in treating infections.

The mechanism of action for N-(4-acetylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is believed to involve:

- Intercalation into DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyridazinone derivatives, providing insights into structure-activity relationships (SAR):

- Antitumor Studies : A study on pyridazinone derivatives found that modifications at the phenolic position significantly influenced cytotoxicity against cancer cells, indicating that similar modifications in N-(4-acetylphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide could enhance its efficacy .

- Antimicrobial Activity : Research has shown that compounds with methoxy substitutions exhibit enhanced antimicrobial properties due to improved lipophilicity and electronic distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.